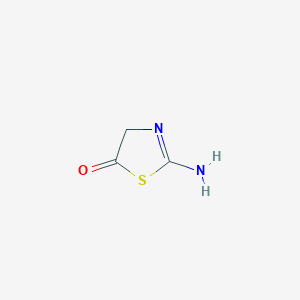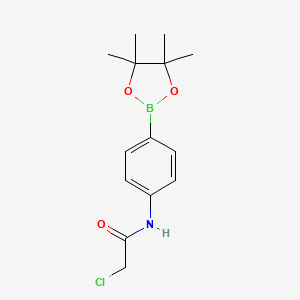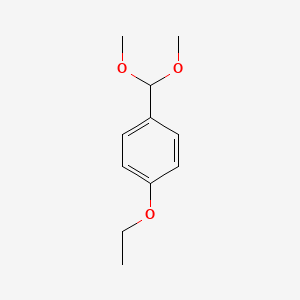![molecular formula C12H9BrN2O3 B3038297 [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 853318-11-3](/img/structure/B3038297.png)
[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Overview
Description
3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, also known as BOPOA, is a brominated phenylacetic acid derivative that has been studied for its potential applications in a variety of scientific research fields. BOPOA is a synthetic compound that is produced through a multi-step synthesis process, and it has been shown to have biochemical and physiological effects in lab experiments.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research conducted by El-Hashash et al. (2015) highlights the use of a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material for synthesizing a variety of heterocyclic compounds like pyridazinones and furanones, which are anticipated to have antibacterial activities (El-Hashash et al., 2015).
Corrosion Inhibition
A study by Nahlé et al. (2017) discusses a derivative, (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide, exhibiting efficient corrosion inhibition for mild steel in acidic environments, highlighting its potential use in corrosion prevention and control (Nahlé et al., 2017).
Antimicrobial and Antituberculosis Activity
Güzeldemirci and Küçükbasmacı (2010) synthesized compounds starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, which showed promising antimicrobial and antituberculosis activities, suggesting its potential in medicinal chemistry (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant and Anticancer Activity
Mehvish and Kumar (2022) synthesized derivatives of 3(2h)-one pyridazinone with potential antioxidant activity and evaluated their anticancer properties, indicating a possible role in cancer therapy (Mehvish & Kumar, 2022).
Potential Use in Base Oil Improvement
Nessim (2017) studied Pyridazinone derivatives for their efficacy as antioxidants in base oil, demonstrating their potential in industrial applications related to oil processing (Nessim, 2017).
Inhibitory Effect on Butyrylcholinesterase
A study by Dundar et al. (2019) evaluated carbamate derivatives of [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl for their inhibitory effect on butyrylcholinesterase, an enzyme relevant in Alzheimer's disease treatment, suggesting a role in neuropharmacology (Dundar et al., 2019).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
Based on its molecular weight (30912 g/mol ), it is likely to have good absorption and distribution profiles. The compound’s metabolism and excretion profiles would depend on its specific interactions with metabolic enzymes and transporters.
Result of Action
Based on its structural features, it may influence cellular processes through its interactions with various biological targets .
properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSSCFWIRVIXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)
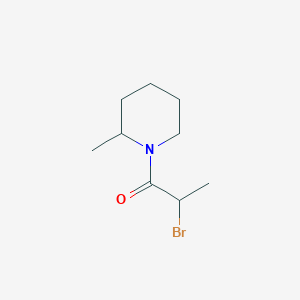
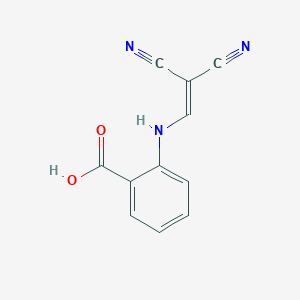


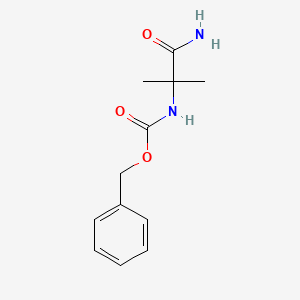
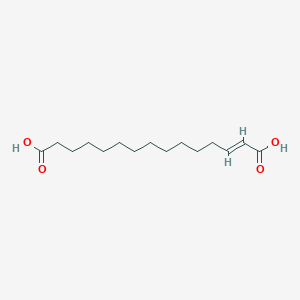

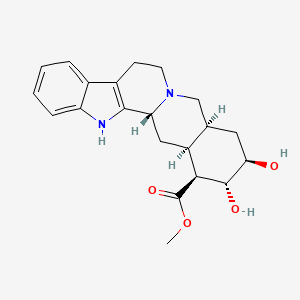
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B3038228.png)
